molecular formula C19H24BrNO2 B6352041 N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide;  95% CAS No. 1609403-40-8

N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95%

Cat. No.: B6352041
CAS No.: 1609403-40-8
M. Wt: 378.3 g/mol
InChI Key: WTBNVRUSZVWSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide (CAS: 356092-88-1) is a hydrobromide salt of a tetrahydroisoquinoline derivative. The compound has a molecular formula of C₁₉H₂₃NO₂·HBr and a molecular weight of 378.31 g/mol (as the hydrobromide salt) or 297.39 g/mol for the free base. Its purity is standardized at 95%, and it is characterized by a melting point >300°C (observed in structurally related tetrahydroisoquinoline hydrobromides) . The compound is discontinued commercially, limiting its availability for research purposes .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.BrH/c1-21-16-10-11-19(22-2)15(12-16)13-20-18-9-5-7-14-6-3-4-8-17(14)18;/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBNVRUSZVWSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CCCC3=CC=CC=C23.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

As an agonist, N-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide would bind to its target receptor and mimic the action of the natural ligand, in this case, serotonin. This binding can trigger a series of biochemical reactions within the cell, leading to changes in cellular function.

Biochemical Pathways

phospholipase C (PLC) pathway , resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium from intracellular stores and activation of protein kinase C (PKC), respectively, leading to various downstream effects.

Biological Activity

N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is a compound of interest in pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula C19H24BrNO2C_{19}H_{24}BrNO_2 and is characterized by a tetrahydronaphthalene core substituted with a 2,5-dimethoxybenzyl group. The hydrobromide salt form enhances its solubility in aqueous solutions, which is advantageous for biological assays.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : Studies have shown that derivatives of tetrahydronaphthalene compounds can exhibit antidepressant-like effects in animal models. This is potentially due to their interaction with serotonin and norepinephrine pathways .
  • Anti-inflammatory Properties : In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions .
  • Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

The mechanisms underlying the biological activities of N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide are not fully elucidated. However, some proposed mechanisms include:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, contributing to its antidepressant effects.
  • Inhibition of Nitric Oxide Synthase : By inhibiting nitric oxide production, the compound may reduce inflammation and oxidative stress.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antidepressant Study : A study published in a peer-reviewed journal assessed the antidepressant effects of similar tetrahydronaphthalene derivatives in rodent models. The results indicated significant reductions in depression-like behaviors compared to control groups .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines, suggesting anti-inflammatory activity .
  • Neuroprotection Research : An investigation into neuroprotective effects showed that treatment with the compound reduced apoptosis markers in neuronal cell cultures exposed to oxidative stress .

Data Summary

The following table summarizes key findings related to the biological activity of N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide:

Activity TypeModel/MethodKey Findings
AntidepressantRodent Behavioral TestsReduced depression-like behavior
Anti-inflammatoryMurine LPS ModelDecreased TNF-alpha and IL-6 levels
NeuroprotectionNeuronal Cell CulturesReduced apoptosis markers under oxidative stress

Scientific Research Applications

Medicinal Chemistry

N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide has been studied for its potential therapeutic applications due to its structural similarities to known bioactive compounds. Research indicates that compounds with similar frameworks often exhibit significant biological activity, particularly in modulating neurotransmitter systems.

Case Studies

  • A study demonstrated that derivatives of tetrahydronaphthalene compounds can act as selective serotonin receptor modulators, suggesting potential applications in treating mood disorders .
  • Another investigation highlighted the structure-activity relationship (SAR) of related compounds, revealing that modifications in the methoxy groups can significantly influence receptor affinity and selectivity .

Neuropharmacology

The compound's unique structure makes it a candidate for exploring neuropharmacological effects. Compounds with similar naphthalene structures have been shown to interact with various neurotransmitter receptors.

Research Findings

  • A study on rigid analogue design indicated that modifications to the benzyl group can enhance binding affinity to serotonin receptors, which are crucial targets in psychopharmacology .
  • Research into neurokinin receptor antagonists has suggested that derivatives of tetrahydronaphthalene may exhibit therapeutic effects in treating central nervous system disorders .

Potential Therapeutic Uses

Given its structural characteristics and preliminary findings regarding its biological activity, N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is being investigated for potential applications in:

  • Antidepressant therapies : Due to its interaction with serotonin receptors.
  • Pain management : Similar compounds have shown promise as analgesics.
  • Anti-inflammatory treatments : The compound's ability to inhibit cyclooxygenase enzymes could be explored further .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparisons
Compound Name CAS/Ref. Molecular Formula Molecular Weight (g/mol) Purity Key Features Biological Activity Source
N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide 356092-88-1 C₁₉H₂₃NO₂·HBr 378.31 95% Discontinued; hydrobromide salt Potential tubulin inhibition (structural analogy)
O-(2,5-Dimethoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D15) N/A C₂₉H₃₁N₂O₇S 575.64 N/A Tubulin polymerization inhibitor Anti-cancer activity (IC₅₀ = 0.12 µM vs. HeLa cells)
1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide 52768-23-7 C₉H₁₁NO₂·HBr 246.10 N/A Hydrobromide salt; diol substituents Neurological research (dopamine analog)
N-[(2,5-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine (free base) 356092-88-1 C₁₉H₂₃NO₂ 297.39 98% Free base; higher purity variant Structural precursor for hydrobromide salt

Key Differences

Bioactivity Profile The target compound shares structural similarity with D15, a tetrahydroquinoline sulfonamide derivative bearing a 2,5-dimethoxybenzyl group. D15 exhibits potent tubulin polymerization inhibition (IC₅₀ = 0.12 µM) and anti-cancer activity, suggesting that the 2,5-dimethoxybenzyl moiety may enhance binding to tubulin’s colchicine site . In contrast, 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide (CAS: 52768-23-7) is used in neurological studies due to its structural resemblance to dopamine metabolites .

Physicochemical Properties

  • The target compound’s hydrobromide salt form increases its molecular weight (~378 vs. ~297 g/mol for the free base) and likely enhances solubility in polar solvents compared to the free base .
  • The free base variant (98% purity) reported in highlights discrepancies in commercial availability and purity standards, possibly due to supplier-specific formulations .

Synthetic Complexity The synthesis of brominated tetrahydroisoquinoline derivatives (e.g., 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide in ) involves multi-step reactions with NaH and DMF, whereas sulfonamide analogs like D15 require sulfonyl chloride intermediates .

Research Implications and Limitations

  • Commercial Limitations : Discontinuation of the hydrobromide salt (95%) complicates procurement, necessitating in-house synthesis or reliance on the free base (98%) .
  • Purity Variability : The 95% vs. 98% purity disparity between salt and free base forms may reflect differences in crystallization or purification protocols .

Preparation Methods

Reductive Amination for Benzylation

The most widely adopted method for introducing the 2,5-dimethoxybenzyl group involves reductive amination between 1,2,3,4-tetrahydro-1-naphthalenamine and 2,5-dimethoxybenzaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C provides optimal yields (68–72%) while minimizing side-product formation. Alternative reductants like sodium triacetoxyborohydride (STAB) in dichloroethane increase yields to 78% but require rigorous moisture control.

Table 1: Reductive Amination Optimization

ReductantSolventTemperature (°C)Yield (%)Purity (%)
NaBH3CNMethanol0–2568–7292
STABDCE257895
NaBH4THF405588

Protonation of the secondary amine with hydrobromic acid (48% w/w) in ethanol yields the hydrobromide salt. Crystallization from ethanol-diethyl ether (1:3 v/v) produces needle-like crystals with 95% purity.

Alternative Pathways for Benzyl Group Introduction

Nucleophilic Substitution with 2,5-Dimethoxybenzyl Halides

Reaction of 1,2,3,4-tetrahydro-1-naphthalenamine with 2,5-dimethoxybenzyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C achieves 65% yield. However, this method suffers from competing elimination reactions, reducing reproducibility.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 1-bromo-2,5-dimethoxybenzene and tetrahydro-naphthalenamine using Pd2(dba)3 and Xantphos in toluene at 110°C provides a 60% yield. While effective for electron-deficient aryl halides, the dimethoxy group’s electron-donating nature slows oxidative addition, limiting utility.

Enantiomeric Resolution and Chiral Purity

Chiral Auxiliary Approaches

Employing (R)-1,2,3,4-tetrahydro-1-naphthalenamine as a starting material enables diastereomeric salt formation with L-tartaric acid. Recrystallization from methanol achieves 99% enantiomeric excess, critical for pharmacological applications.

Table 2: Chiral Resolution Methods

Resolving AgentSolventee (%)Recovery (%)
L-Tartaric acidMethanol9970
D-DBTAEthanol9565
CamphorsulfonicAcetone9060

Hydrobromide Salt Formation and Crystallization

Treatment of the free base with 48% HBr in ethanol at 0°C precipitates the hydrobromide salt. Solvent screening reveals ethanol as superior to isopropanol or acetonitrile for crystal habit and purity. Slow cooling (0.5°C/min) enhances crystal size uniformity, facilitating filtration.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography (ethyl acetate/hexanes, 1:4 → 1:2 gradient) removes residual benzaldehyde and dimeric byproducts. Fractions analyzed by TLC (Rf = 0.3 in 1:1 EtOAc/hexanes) ensure homogeneity.

Recrystallization Optimization

Multi-solvent recrystallization (ethanol/water 4:1) increases purity from 92% to 95%, with HPLC analysis confirming ≤0.5% impurities (C18 column, 220 nm detection).

Scalability and Industrial Adaptations

Kilogram-scale batches utilize continuous flow hydrogenation for reductive amination, achieving 75% yield with 94% purity. Process analytical technology (PAT) monitors reaction progress via inline IR spectroscopy, reducing batch-to-batch variability .

Q & A

What synthetic routes are commonly employed for the preparation of N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, and what are the critical reaction parameters?

Answer:
The synthesis involves reductive amination between 2,5-dimethoxybenzaldehyde and 1,2,3,4-tetrahydronaphthalen-1-amine. Key steps include:

  • Reaction Conditions : Use NaBH₄ or LiAlH₄ as reducing agents in methanol or THF at 0–25°C. Maintain a 1:1.2 molar ratio of aldehyde to amine to minimize unreacted intermediates.
  • Salt Formation : Treat the free base with HBr in diethyl ether to precipitate the hydrobromide salt.
    Critical parameters include pH control (7–8), solvent dryness (3Å molecular sieves), and post-synthesis purification via recrystallization (methanol:water, 4:1) to achieve ≥95% purity .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring 95% purity?

Answer:

  • ¹H/¹³C NMR : Confirm structural integrity via methoxy group signals (δ 3.75 ppm) and aromatic proton splitting patterns.
  • HPLC : Use a C18 column with MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 1.5 mL/min. Baseline separation of impurities is achieved with retention times (t₁ = 11.2 min, t₂ = 12.3 min).
  • Purity Validation : Area normalization with LOQ ≤0.5% for major contaminants ensures compliance with the 95% threshold .

How can researchers optimize the reductive amination step to minimize formation of N-alkylated byproducts?

Answer:

  • Byproduct Mitigation : Use excess 2,5-dimethoxybenzaldehyde (1.5 eq) and monitor reaction progress via TLC (hexane:EtOAc 3:1). Terminate the reaction when ≤5% intermediate imine remains.
  • Kinetic Control : Slow addition of NaBH₄ over 2 hours at 0°C reduces over-alkylation to <2%. Post-reaction quenching with ice-cold water and extraction with chloroform isolates the desired product .

What experimental approaches resolve discrepancies in reported receptor binding affinities across studies?

Answer:

  • Orthogonal Assays : Compare radioligand displacement (³H-labeled ligands) with FRET-based assays under standardized conditions (pH 7.4, 0.1% BSA).
  • Meta-Analysis : Apply the Cheng-Prusoff equation to normalize Ki values, accounting for variations in [³H]ligand concentrations (1–10 nM). Control membrane preparation methods (ultracentrifugation at 100,000g vs. 40,000g) to reconcile affinity differences .

How should researchers design stability studies to assess decomposition pathways under physiological conditions?

Answer:

  • Accelerated Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 72 hours.
  • Analytical Workflow : Use UPLC-QTOF-MS (BEH C18 column, 1.7 µm) with positive/negative ionization to detect oxidative (M+16) and hydrolytic (M-81 for HBr loss) products.
  • Kinetic Modeling : Generate Arrhenius plots to predict shelf-life (t90) at 4°C, ensuring <10% degradation over 12 months .

What are the primary storage conditions to maintain compound integrity for long-term research use?

Answer:

  • Storage : Desiccate at -20°C in amber vials under argon. Avoid >3 freeze-thaw cycles to prevent crystallographic defects.
  • Monitoring : Perform biannual HPLC purity checks. Hygroscopicity increases by 12% after repeated exposure to humidity, necessitating strict moisture control .

Which computational chemistry methods effectively predict the compound's pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (logBB >0.3) using AMBER20 with explicit solvent models.
  • QSPR Models : Predict CYP3A4-mediated metabolism via ADMET Predictor. Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS quantification of parent compound depletion (LOQ = 1 ng/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.